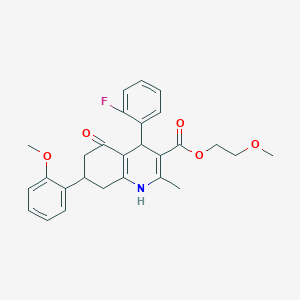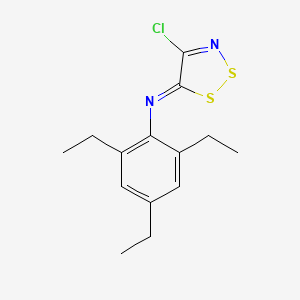
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE is a synthetic organic compound characterized by the presence of a dithiazole ring and a triethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE typically involves the reaction of 4-chloro-1,2,3-dithiazole with 2,4,6-triethylphenylamine under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the dithiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced species.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or inducing specific biochemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE include other dithiazole derivatives and triethylphenyl-substituted amines. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE lies in its specific combination of functional groups and the resulting chemical reactivity and potential applications. Its distinct structure may confer unique properties that differentiate it from other similar compounds.
特性
分子式 |
C14H17ClN2S2 |
|---|---|
分子量 |
312.9 g/mol |
IUPAC名 |
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine |
InChI |
InChI=1S/C14H17ClN2S2/c1-4-9-7-10(5-2)12(11(6-3)8-9)16-14-13(15)17-19-18-14/h7-8H,4-6H2,1-3H3 |
InChIキー |
XTFSYVDXZBUFJG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)CC)N=C2C(=NSS2)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11080124.png)
![Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11080128.png)
![N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11080129.png)
![Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl-](/img/structure/B11080138.png)
![(5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11080146.png)
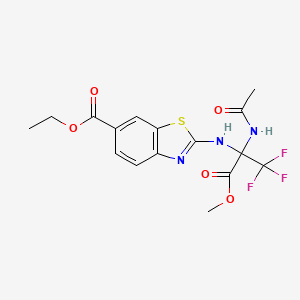
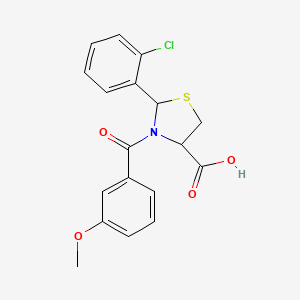
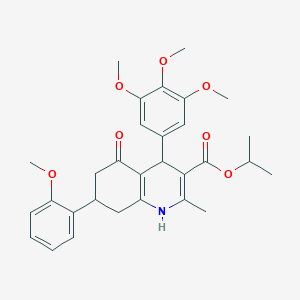
![N-(4-methoxyphenyl)-N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11080175.png)
![11-(4-methoxyphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione](/img/structure/B11080189.png)
![9-bromo-1-ethyl-3-(4-methoxyphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11080193.png)
![7-ethoxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11080196.png)
